molecular formula C14H16N4O2 B1169061 POLYADENYLIC ACID-DODECATHYMIDYLIC ACID CAS No. 118539-73-4

POLYADENYLIC ACID-DODECATHYMIDYLIC ACID

Cat. No.: B1169061
CAS No.: 118539-73-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polyadenylic Acid-Dodecathymidylic Acid (CAS 118539-73-4) is a synthetic polynucleotide complex formed by the base pairing of polyadenylic acid (Poly(A)) and dodecathymidylic acid. Polyadenylic acid consists of repeating adenosine monophosphate units linked by phosphodiester bonds, while dodecathymidylic acid is a 12-mer oligonucleotide composed of thymidine monophosphate residues. This complex adopts a double-stranded helical structure stabilized by adenine-thymine (A-T) base pairing.

Properties

CAS No.

118539-73-4

Molecular Formula

C14H16N4O2

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Structure : Double-stranded, with Poly(A) (ribonucleotide) hybridizing to dodecathymidylic acid (deoxyribonucleotide).
  • Applications : Used in nucleic acid research, including hybridization studies, RNA/DNA precipitation, and as a model for investigating polynucleotide interactions .

Comparison with Similar Polynucleotide Complexes

Base Pairing and Stability

The stability of polynucleotide complexes depends on base composition, hydrogen bonding, and strand length.

Compound Base Pairing Stability (Melting Point, Tm) Structural Features
Polyadenylic Acid-Dodecathymidylic Acid A-T (2 H-bonds) Inferred: Moderate to high (A-T pairing in DNA-like context) Hybrid RNA-DNA duplex; likely rigid due to deoxyribose backbone
Polyadenylic:Polyuridylic Acid (Poly(A:U)) A-U (2 H-bonds) Moderate (Tm ~50–60°C) RNA-RNA duplex; cooperative thermal transitions
Polyadenylic:Polyinosinic Acid (Poly(A:I)) A-I (1 H-bond) Low (Tm <40°C) Non-cooperative transitions; triplex formation at high I content
Polyguanylic:Cytidylic Acid (Poly(G:C)) G-C (3 H-bonds) High (Tm >80°C) RNA-RNA duplex; high thermal stability

Key Findings :

  • A-T vs. A-U Stability : A-T pairing (as in this compound) may confer higher stability than A-U (Poly(A:U)) due to the deoxyribose backbone’s resistance to hydrolysis, though direct Tm data is lacking .
  • Impact of Mismatches: Introducing inosinic acid (I) into Poly(A) reduces duplex stability by disrupting hydrogen bonding, as seen in Poly(A:I) .

Structural and Electrochemical Properties

  • This compound : Likely exhibits irreversible electrochemical reduction at mercury electrodes, similar to Poly(A), due to protonation-dependent reduction mechanisms .
  • Poly(A:U): Shows cooperative structural transitions at acidic pH, unlike Poly(A:I), which loses this cooperativity with increasing inosinic acid content .
  • Polycytidylic Acid (Poly(C)) : Less characterized but shares configurational similarities with Poly(A) at neutral pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.